molecular formula C27H24IrN2O2-2 B14760823 Ir(ppy)2(acac)

Ir(ppy)2(acac)

Cat. No.: B14760823
M. Wt: 600.7 g/mol
InChI Key: IWZZBBJTIUYDPZ-NKZKMTPJSA-N
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Description

Bis2-(2-pyridinyl-N)phenyl-Ciridium(III), commonly known as Ir(ppy)2(acac), is a phosphorescent organometallic complex. It is widely studied for its high quantum yields and efficiency in organic light-emitting diodes (OLEDs). The compound is known for its green emission and is used as a dopant material in OLEDs due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The reaction conditions are carefully controlled, and purification techniques such as sublimation are employed to obtain high-purity Ir(ppy)2(acac) suitable for use in electronic devices .

Chemical Reactions Analysis

Types of Reactions

Ir(ppy)2(acac) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Ir(ppy)2(acac) include oxidizing agents, bases, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can yield a variety of iridium complexes with different photophysical properties .

Mechanism of Action

The mechanism by which Ir(ppy)2(acac) exerts its effects is primarily through its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to the heavy atom effect of iridium. This leads to radiative decay from the triplet state, resulting in phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the compound’s electronic properties and emission characteristics .

Properties

Molecular Formula

C27H24IrN2O2-2

Molecular Weight

600.7 g/mol

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine

InChI

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+;

InChI Key

IWZZBBJTIUYDPZ-NKZKMTPJSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Origin of Product

United States

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